molecular formula C8H9NO2 B15132952 3-acetyl-2-methyl-3H-pyridin-6-one

3-acetyl-2-methyl-3H-pyridin-6-one

Cat. No.: B15132952
M. Wt: 151.16 g/mol
InChI Key: BDSRZSLXKCOATE-UHFFFAOYSA-N
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Description

3-acetyl-2-methyl-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with an acetyl group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-methyl-3H-pyridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through acetylation of the pyridine ring, followed by cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-methyl-3H-pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-acetyl-2-methyl-3H-pyridin-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-acetyl-2-methyl-3H-pyridin-6-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-acetylpyridine: Similar structure but lacks the methyl group at the 2-position.

    3-methylpyridine: Similar structure but lacks the acetyl group at the 3-position.

    6-methyl-2-pyridone: Similar structure but with a different substitution pattern.

Uniqueness

3-acetyl-2-methyl-3H-pyridin-6-one is unique due to the presence of both acetyl and methyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3-acetyl-2-methyl-3H-pyridin-6-one

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4,7H,1-2H3

InChI Key

BDSRZSLXKCOATE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C=CC1C(=O)C

Origin of Product

United States

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